Flavodilol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

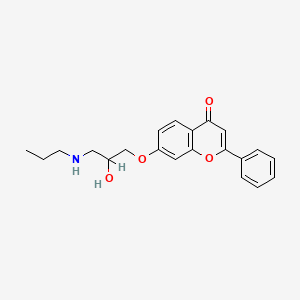

Flavodilol is a small molecule drug known for its antihypertensive properties. It is chemically identified as (+/-)-7-[2-hydroxy-3-(propylamine)-propoxy]flavone maleate. This compound has been studied for its ability to deplete peripheral biogenic amines, making it effective in lowering blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavodilol can be synthesized through a regioselective cyclization of β-phenoxyl ynones using wet 1,3-propanediol as the reaction medium. This method does not require metal catalysts, bases, acids, or additives, making it a green and efficient process . The reaction shows high functional tolerance and broad substrate scope, with simple operation and high atomic economy.

Industrial Production Methods

The industrial production of this compound involves the same synthetic route but on a larger scale. The use of 1,3-propanediol as both a participant and solvent ensures the reaction’s efficiency and sustainability. This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Flavodilol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various flavonoid derivatives, which exhibit different biological activities and pharmacological properties.

Scientific Research Applications

Flavodilol, a compound belonging to the class of flavonoids, has garnered attention due to its potential applications in various scientific fields, particularly in pharmacology and biochemistry. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Antioxidant Activity : The hydroxyl groups in this compound enhance its ability to scavenge free radicals, making it a potential candidate for preventing oxidative stress-related diseases.

- Antitumor Properties : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness against breast and colon cancer cells by modulating key signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : this compound has been observed to reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.

Biochemical Research

This compound's interactions with biological systems have made it a subject of interest in biochemical research:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in managing metabolic disorders.

- Cell Signaling Modulation : The compound influences various signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell differentiation and proliferation. This modulation can provide insights into developmental biology and cancer research.

Agricultural Applications

Flavonoids like this compound are also being explored for their potential use in agriculture:

- Pesticidal Properties : Preliminary studies suggest that this compound exhibits antifungal activity against plant pathogens, which could lead to its use as a natural pesticide.

- Plant Growth Promotion : Some research indicates that flavonoids can enhance plant growth and resistance to stressors, making them valuable for sustainable agriculture practices.

Table 1: Pharmacological Activities of this compound

Table 2: Case Studies on this compound Applications

Mechanism of Action

Flavodilol exerts its effects by antagonizing adrenergic receptors. It depletes sympathetic stores of norepinephrine in heart and vascular tissues, thereby decreasing heart rate and vascular tone . This depletion is achieved through interference with storage and release mechanisms of biogenic amines, including catecholamines and serotonin.

Comparison with Similar Compounds

Similar Compounds

Carvedilol: Another adrenergic receptor antagonist used for treating hypertension and heart failure.

Labetalol: A non-selective beta-adrenergic receptor blocker with alpha-blocking activity.

Propranolol: A non-selective beta-adrenergic receptor blocker used for various cardiovascular conditions.

Uniqueness of Flavodilol

This compound is unique due to its dual action of depleting peripheral biogenic amines and antagonizing adrenergic receptors. This dual mechanism makes it particularly effective in lowering blood pressure and offers a different therapeutic profile compared to other similar compounds.

Biological Activity

Flavodilol is a flavonoid compound that has garnered attention due to its diverse biological activities, particularly in the context of cardiovascular health. This article synthesizes current research findings on the biological activity of this compound, emphasizing its antioxidant properties, antihypertensive effects, and potential therapeutic applications.

Overview of Flavonoids

Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their health-promoting properties. They exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The structure of flavonoids significantly influences their biological functions, with variations in hydroxyl groups and substitutions affecting their efficacy .

This compound is characterized by its structure, which includes a flavan nucleus. Research indicates that modifications to this structure can enhance its biological activities. For instance, adding functional groups at specific positions can improve its ability to inhibit cell proliferation and exert antioxidant effects .

The mechanisms through which this compound exerts its effects include:

- Antioxidant Activity : Flavonoids like this compound are potent antioxidants. They can scavenge reactive oxygen species (ROS) and inhibit oxidative stress by chelating metal ions and modulating enzyme activity involved in ROS generation .

- Antihypertensive Effects : this compound has been identified as an antihypertensive agent with catecholamine-depleting properties. It works by modulating vascular smooth muscle contraction and improving endothelial function .

Antioxidant Activity

This compound's antioxidant capacity is primarily attributed to its ability to donate electrons to free radicals, stabilizing them and preventing cellular damage. This property is crucial in protecting against various degenerative diseases associated with oxidative stress.

| Flavonoid | IC50 (μg/mL) | Mechanism |

|---|---|---|

| This compound | 3.53 | Radical scavenging |

| Other flavonoids | Varies | Metal ion chelation, enzyme inhibition |

Antihypertensive Effects

Clinical studies have shown that this compound effectively reduces blood pressure in hypertensive models. Its dual action on both peripheral resistance and cardiac output makes it a valuable candidate for managing hypertension.

Case Studies

- Hypertension Management : A study conducted on hypertensive rats demonstrated that administration of this compound resulted in a significant decrease in systolic blood pressure compared to control groups. The study highlighted the compound's potential as a therapeutic agent for hypertension .

- Antioxidative Properties : In vitro studies have shown that this compound exhibits strong antioxidative properties, effectively reducing lipid peroxidation in cellular models exposed to oxidative stress. This suggests its potential role in preventing oxidative damage associated with chronic diseases .

Future Directions

Research continues to explore the full potential of this compound and other flavonoids in therapeutic applications. Innovations in drug delivery systems, such as nanoparticles and bioparticles, aim to enhance the bioavailability of flavonoids, addressing challenges related to their hydrophilicity and stability .

Properties

CAS No. |

79619-31-1 |

|---|---|

Molecular Formula |

C21H23NO4 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

7-[2-hydroxy-3-(propylamino)propoxy]-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H23NO4/c1-2-10-22-13-16(23)14-25-17-8-9-18-19(24)12-20(26-21(18)11-17)15-6-4-3-5-7-15/h3-9,11-12,16,22-23H,2,10,13-14H2,1H3 |

InChI Key |

KRBRHCLLOOCWQF-UHFFFAOYSA-N |

SMILES |

CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |

Canonical SMILES |

CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |

Synonyms |

flavodilol |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.